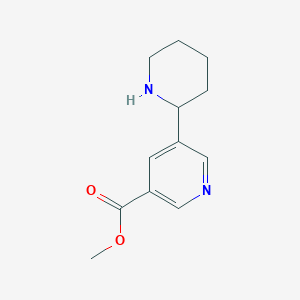
Methyl 5-(piperidin-2-YL)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(piperidin-2-YL)nicotinate: is a chemical compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a piperidine ring attached to the nicotinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperidin-2-YL)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The piperidine ring is introduced through a nucleophilic substitution reaction. The general steps are as follows:
Esterification: Nicotinic acid is reacted with methanol in the presence of a strong acid such as sulfuric acid to form methyl nicotinate.
Nucleophilic Substitution: Methyl nicotinate is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Esterification: Using large reactors for the esterification step.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 5-(piperidin-2-YL)nicotinate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Reduced forms of the ester and piperidine moieties.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Methyl 5-(piperidin-2-YL)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to its biological activity, including its effects on neurotransmitter systems.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(piperidin-2-YL)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of neurotransmitter release. This interaction is mediated through the piperidine ring, which mimics the structure of acetylcholine, a natural neurotransmitter.
Comparaison Avec Des Composés Similaires
Methyl nicotinate: Lacks the piperidine ring and has different pharmacological properties.
Nicotinic acid: The parent compound without the ester or piperidine modifications.
Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.
Uniqueness: Methyl 5-(piperidin-2-YL)nicotinate is unique due to the combination of the nicotinate ester and piperidine ring, which imparts specific biological activities and synthetic utility. This combination is not commonly found in other related compounds, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
methyl 5-piperidin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-6-9(7-13-8-10)11-4-2-3-5-14-11/h6-8,11,14H,2-5H2,1H3 |
Clé InChI |
ZBTOUDNZFUFGRZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=CC(=C1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)


![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)
![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)






![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)

